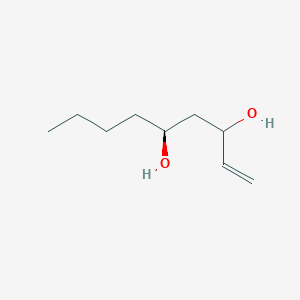

(5S)-Non-1-ene-3,5-diol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

190008-66-3 |

|---|---|

Molecular Formula |

C9H18O2 |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

(5S)-non-1-ene-3,5-diol |

InChI |

InChI=1S/C9H18O2/c1-3-5-6-9(11)7-8(10)4-2/h4,8-11H,2-3,5-7H2,1H3/t8?,9-/m0/s1 |

InChI Key |

QVETUMQDECIBBA-GKAPJAKFSA-N |

Isomeric SMILES |

CCCC[C@@H](CC(C=C)O)O |

Canonical SMILES |

CCCCC(CC(C=C)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5s Non 1 Ene 3,5 Diol and Its Stereoisomers

Asymmetric Synthesis Approaches to the Chiral Diol System

Asymmetric synthesis provides powerful tools for the enantioselective and diastereoselective construction of chiral molecules like (5S)-Non-1-ene-3,5-diol. These methods leverage chiral catalysts, auxiliaries, or reagents to control the formation of new stereocenters.

Enantioselective Reduction Strategies toward this compound Precursors

A key strategy for establishing the stereochemistry at C5 is the enantioselective reduction of a prochiral ketone precursor. This approach typically involves the reduction of a β-hydroxy ketone, which can be synthesized via an aldol (B89426) addition. The subsequent reduction of the ketone functionality can be controlled to yield the desired diol stereoisomer. For instance, the reduction of a precursor like 1-nonen-5-hydroxy-3-one would be a critical step. While specific examples for this exact substrate are not detailed, the principle is widely applied in the synthesis of 1,3-diols. Chemoenzymatic strategies often employ oxidoreductases for this transformation, which can be highly selective for producing specific stereoisomers of chiral diols.

This methodology allows for the creation of all four possible stereoisomers of a 1,3-diol by selecting the appropriate chiral catalyst and oxidoreductase. The combination of a chiral Zn(II)-complex for an initial enantioselective aldol reaction followed by enzymatic reduction provides a one-pot synthesis of chiral 1,3-diols in an aqueous system.

Diastereoselective Alkenylation and Allylation Reactions for Stereocenter Construction

Diastereoselective addition of vinyl or allyl nucleophiles to a chiral aldehyde is a powerful method for constructing the carbon backbone and setting the stereochemistry of homoallylic alcohols. To synthesize the this compound scaffold, a chiral aldehyde containing the (S)-configured hydroxyl group at the C5 position (suitably protected) could undergo a diastereoselective allylation to introduce the C1-C3 fragment and establish the stereocenter at C3.

The stereochemical outcome of such reactions can be controlled by the existing stereocenter (substrate control) or by the use of chiral reagents (reagent control). For example, stereoselective carbonyl allylation can be achieved using intermediate bis(boronate) esters derived from dienes. This approach allows for high chirality transfer and regioselectivity. Furthermore, the use of alkenyl Grignard reagents for the regioselective ring-opening of enantioenriched 2,3-epoxy alcohols provides a substrate-controlled method to access homoallylic 1,3-diols with excellent regioselectivity.

Chiral Auxiliary-Mediated Syntheses Involving the this compound Scaffold

Chiral auxiliaries are covalently attached to a substrate to direct a stereoselective transformation, after which they are removed. Evans' oxazolidinone auxiliaries, for example, are widely used in diastereoselective aldol reactions to create β-hydroxy ketone or 1,3-diol functionalities. In a synthesis targeting the this compound core, an acetyl oxazolidinone could be used to perform an aldol addition with an appropriate aldehyde, such as hex-5-enal, to establish the C3 and C5 stereocenters with high diastereoselectivity. The auxiliary can then be cleaved to reveal the chiral diol precursor.

Oppolzer's camphor (B46023) sultam is another effective chiral auxiliary that has been shown to achieve excellent diastereoselectivity in the synthesis of chiral building blocks that can be precursors to 1,3-diols. An auxiliary-controlled asymmetric conjugate addition is another powerful technique for setting stereocenters.

Table 1: Examples of Chiral Auxiliary Performance in Diastereoselective Reactions This table presents representative data for methodologies applicable to the synthesis of chiral diol precursors.

| Chiral Auxiliary | Reaction Type | Substrate Example | Diastereomeric Ratio (d.r.) | Reference |

| Evans' Oxazolidinone | Aldol Addition | (R)-acetyloxazolidinone + 3-phenylpropanal | >95:5 (for desired diastereomer) | |

| Oppolzer's Camphor Sultam | Carboxylation | N-acyl camphor sultam | 98:2 | |

| Evans' Auxiliary | Conjugate Addition | (3,4,5-trimethoxyphenyl)magnesium bromide | 97:3 |

Catalytic Asymmetric Transformations (e.g., hydroboration, epoxidation, dihydroxylation) as Key Steps in this compound Synthesis

Catalytic asymmetric transformations are highly efficient methods for installing stereocenters.

Asymmetric Dihydroxylation and Diboration: While Sharpless asymmetric dihydroxylation typically forms 1,2-diols, related strategies can be adapted. A powerful modern approach is the platinum-catalyzed enantioselective 1,4-diboration of conjugated dienes, followed by oxidation. This method provides access to enantiomerically enriched 2-butene-1,4-diols from simple diene starting materials. This strategy represents a significant advance in the catalytic asymmetric synthesis of diols.

Asymmetric Epoxidation and Ring Opening: The Sharpless asymmetric epoxidation of an allylic alcohol is a foundational method for creating chiral epoxy alcohols. For the synthesis of a 1,3-diol like this compound, a precursor such as (E)-nona-2,5-dien-1-ol could be envisioned. After epoxidation of the C2-C3 double bond, a regioselective ring-opening of the epoxide with a suitable nucleophile would establish one of the hydroxyl-bearing stereocenters. A complementary approach involves the regioselective cleavage of TIPS-monoprotected cis- and trans-2,3-epoxy alcohols using organometallic reagents to afford syn- and anti-1,3-diols, respectively.

Asymmetric Hydroboration: Asymmetric hydroboration of a suitable olefin precursor, such as a 1,5-dihydrosilole derived from a 1,3-diene, can be used to generate optically active intermediates that serve as precursors to diols.

Chemoenzymatic and Biocatalytic Syntheses of Chiral Diols Related to this compound

Biocatalysis offers a highly selective and sustainable alternative to traditional chemical synthesis. Enzymes operate under mild conditions and exhibit remarkable stereoselectivity, making them ideal for the synthesis of chiral compounds.

Enzyme-Catalyzed Cascade Reactions for Stereoselective Diol Formation

Enzyme-catalyzed cascade reactions, where multiple transformations occur sequentially in a single pot, are highly efficient for building molecular complexity. The synthesis of vicinal diols, which are structurally related to the 1,3-diol system of this compound, has been achieved with excellent stereoselectivity using such cascades.

A typical two-step enzymatic cascade for diol synthesis involves:

A C-C bond formation step catalyzed by a lyase or carboligase, such as a variant of pyruvate (B1213749) decarboxylase, which performs a benzoin-type condensation of two aldehyde molecules.

A subsequent reduction of the resulting 2-hydroxy ketone by an oxidoreductase or butanediol (B1596017) dehydrogenase to form the vicinal diol with high diastereomeric and enantiomeric excess.

This modular approach allows for the synthesis of all possible stereoisomers of various aliphatic diols by combining different lyases and oxidoreductases. This strategy has been successfully applied to produce (4S,5S)-octanediol, demonstrating its potential for creating longer-chain diols. The one-pot nature of these cascades is advantageous as it can overcome unfavorable reaction equilibria and reduce the need for intermediate separation steps.

Table 2: Enzyme Cascade for Synthesis of Aliphatic Vicinal Diols This table shows representative results for an enzymatic cascade analogous to one that could produce chiral diols like this compound.

| Target Diol | Enzyme 1 (Carboligase) | Enzyme 2 (Oxidoreductase) | Stereoselectivity | Reference |

| (4S,5S)-octanediol | ApPDCE469G | BlBDH | >99% de, >99% ee | |

| (5S,6S)-decanediol | ApPDCE469G | BlBDH | >99% de, >99% ee |

Microbial Transformations in the Production of this compound Precursors

Microbial transformations have emerged as a powerful and environmentally benign tool for the synthesis of chiral intermediates. nih.gov The high chemo-, regio-, and enantioselectivity of enzymes found in microorganisms offer significant advantages over traditional chemical methods. nih.gov In the context of synthesizing precursors for this compound, microbial reduction of a corresponding diketone or hydroxy ketone is a key strategy.

The general approach involves the use of microorganisms or isolated enzymes, such as alcohol dehydrogenases, to stereoselectively reduce a prochiral carbonyl group. nih.gov This process can establish one or both of the chiral centers present in the target diol with high fidelity. For instance, a precursor like non-1-ene-3,5-dione could be subjected to a microbial reduction to yield the desired (3S,5S) or other stereoisomers of non-1-ene-3,5-diol.

The selection of the microorganism is critical for achieving the desired stereoselectivity. Different microbial strains can exhibit opposite enantioselectivities, providing access to various stereoisomers of the target molecule. While specific examples for the synthesis of this compound precursors are not extensively documented in publicly available literature, the principles of biocatalytic reduction are well-established for a wide range of chiral alcohols and diols. nih.govrwth-aachen.de

| Microorganism/Enzyme Class | Precursor Type | Product Stereochemistry | Potential Advantages |

| Yeast (e.g., Saccharomyces cerevisiae) | β-Hydroxy ketones | syn-Diols | Readily available, well-characterized |

| Bacteria (e.g., Rhodococcus sp.) | Ketones | (S)- or (R)-alcohols | High enantioselectivity |

| Fungi (e.g., Aspergillus niger) | Ketones | Chiral alcohols | Robust and versatile |

| Isolated Alcohol Dehydrogenases | Ketones, Diketones | Specific stereoisomers | High purity, predictable outcomes |

Convergent and Linear Synthetic Strategies for this compound Construction

Linear Synthesis: A linear synthesis involves the sequential addition of functional groups and building blocks to a starting material. For this compound, a plausible linear approach could commence with a simple chiral starting material, followed by a series of reactions to extend the carbon chain and introduce the required functional groups. A hypothetical linear sequence might involve:

Starting with a chiral building block containing one of the desired stereocenters.

Chain elongation through reactions such as Grignard additions or Wittig reactions.

Introduction of the second hydroxyl group via a stereoselective reduction of a ketone.

Functional group manipulations to arrive at the final product.

Convergent Synthesis: A convergent synthesis involves the independent synthesis of two or more fragments of the target molecule, which are then coupled together in the later stages of the synthesis. This approach is generally more efficient for complex molecules as it allows for the parallel construction of different parts of the molecule, and a low-yielding step late in the synthesis does not compromise the entire reaction sequence.

For this compound, a convergent strategy could involve the synthesis of two key fragments:

Fragment A: A chiral propargyl alcohol derivative.

Fragment B: A chiral epoxide or aldehyde.

These fragments would then be coupled using a suitable carbon-carbon bond-forming reaction, followed by further transformations to yield the final diol. This approach offers greater flexibility for the synthesis of various stereoisomers by simply choosing the appropriate enantiomer of each fragment.

| Strategy | Description | Advantages | Disadvantages |

| Linear | Sequential construction of the molecule from a single starting material. | Conceptually simple, easier to plan. | Lower overall yield for long sequences. |

| Convergent | Independent synthesis of fragments followed by coupling. | Higher overall yield, greater flexibility for analog synthesis. | More complex planning and execution. |

Challenges and Innovations in Achieving High Yield and Enantiopurity for this compound

Challenges:

Stereocontrol: Achieving the desired (5S) configuration, along with the relative stereochemistry of the two hydroxyl groups (syn or anti), requires precise control over the reaction conditions and reagents.

Separation of Stereoisomers: If the synthesis is not perfectly stereoselective, the separation of the desired stereoisomer from the others can be challenging and costly.

Innovations:

Recent advances in asymmetric synthesis have provided powerful tools to overcome these challenges. These include:

Catalyst-Controlled Reactions: The development of chiral catalysts for reactions such as asymmetric hydrogenation, epoxidation, and dihydroxylation allows for the direct introduction of chirality with high enantioselectivity.

Enzyme-Catalyzed Reactions: As discussed earlier, biocatalysis offers an excellent method for achieving high enantiopurity under mild reaction conditions. nih.gov

Substrate-Controlled Synthesis: Utilizing a chiral starting material to direct the stereochemical outcome of subsequent reactions is a classic and effective strategy. uwindsor.ca

Advanced Analytical Techniques: The development of more sensitive and efficient analytical methods, such as chiral chromatography, is crucial for accurately determining the enantiomeric purity of the synthesized compounds.

The quest for efficient and highly selective syntheses of chiral diols like this compound continues to drive innovation in the field of organic chemistry. The combination of biocatalytic methods with modern synthetic strategies holds great promise for the sustainable and scalable production of these valuable molecules.

Chemical Reactivity and Derivatization Studies of 5s Non 1 Ene 3,5 Diol

Selective Functional Group Transformations of (5S)-Non-1-ene-3,5-diol

The presence of two distinct hydroxyl groups and a terminal alkene in this compound necessitates chemoselective and regioselective transformations for its effective utilization in synthesis.

Regioselective Protection and Deprotection Strategies of the Diol Moiety

The differential reactivity of the primary and secondary allylic hydroxyl groups in this compound allows for regioselective protection. The less sterically hindered primary hydroxyl group can be selectively protected over the secondary one. Furthermore, the allylic nature of the secondary hydroxyl group can be exploited for selective reactions.

One common strategy involves the use of silyl (B83357) ethers. For instance, treatment of similar unsaturated 1,5-diols with triethylsilyl chloride (TES-Cl) in the presence of imidazole (B134444) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) has been shown to selectively silylate the allylic alcohol. nih.govacs.orgnih.gov This selectivity is attributed to the decreased steric hindrance around the allylic alcohol relative to the other hydroxyl group. nih.gov This methodology can be applied to this compound to selectively protect the C5 hydroxyl group.

Conversely, bulky protecting groups like tert-butyldiphenylsilyl (TBDPS) or trityl (Tr) would be expected to react preferentially at the less sterically hindered primary C3 hydroxyl group. The choice of protecting group and reaction conditions is crucial for achieving high regioselectivity. Deprotection of these silyl ethers is typically achieved using fluoride (B91410) sources, such as tetrabutylammonium (B224687) fluoride (TBAF).

Cyclic acetals, such as benzylidene acetals, are commonly used to protect 1,3-diols. chem-station.com The reaction of this compound with benzaldehyde (B42025) dimethyl acetal (B89532) under acidic conditions would be expected to form a six-membered cyclic acetal, protecting both hydroxyl groups simultaneously.

| Protecting Group | Reagents and Conditions | Selectivity | Deprotection |

| Triethylsilyl (TES) | TES-Cl, Imidazole, DMAP, CH2Cl2/DMF, -78 °C | High for C5-OH | TBAF, THF |

| tert-Butyldiphenylsilyl (TBDPS) | TBDPS-Cl, Imidazole, DMF | High for C3-OH | TBAF, THF |

| Benzylidene Acetal | Benzaldehyde dimethyl acetal, CSA, CH2Cl2 | Protects both C3-OH and C5-OH | Acidic hydrolysis or hydrogenolysis |

Reactions at the Terminal Alkene Functionality (e.g., epoxidation, dihydroxylation, hydrogenation)

The terminal double bond in this compound is susceptible to a variety of addition reactions.

Epoxidation: The terminal alkene can be converted to an epoxide, a versatile intermediate for further transformations. This can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). chemistrysteps.comlibretexts.org The stereochemistry of the existing chiral center at C5 can influence the facial selectivity of the epoxidation, leading to diastereomeric products. For higher stereocontrol, asymmetric epoxidation methods, such as the Sharpless asymmetric epoxidation or the use of chiral dioxiranes, can be employed. nih.govresearchgate.net

Dihydroxylation: The alkene can undergo dihydroxylation to form a triol. Syn-dihydroxylation can be achieved using osmium tetroxide (OsO4) with a co-oxidant like N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (B83412) (KMnO4). organic-chemistry.org Anti-dihydroxylation can be accomplished via epoxidation followed by acid-catalyzed hydrolysis of the epoxide ring. chemistrysteps.comlibretexts.org

Hydrogenation: The terminal double bond can be selectively reduced to an alkane without affecting the hydroxyl groups by catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere. This would yield (5S)-nonane-3,5-diol.

| Reaction | Reagents and Conditions | Product |

| Epoxidation | m-CPBA, CH2Cl2 | (5S)-5-(oxiran-2-yl)pentan-3-ol |

| syn-Dihydroxylation | OsO4 (cat.), NMO, acetone/H2O | (5S)-non-1-ene-1,2,3,5-tetraol |

| anti-Dihydroxylation | 1. m-CPBA, CH2Cl2; 2. H3O+ | (5S)-non-1-ene-1,2,3,5-tetraol |

| Hydrogenation | H2, Pd/C, EtOH | (5S)-nonane-3,5-diol |

Oxidation and Reduction Pathways of the Hydroxyl Groups

The primary and secondary hydroxyl groups of this compound can be selectively oxidized.

The secondary allylic alcohol at C5 can be oxidized to the corresponding α,β-unsaturated ketone. A variety of reagents are available for this transformation, including manganese dioxide (MnO2), which is known for its selectivity in oxidizing allylic and benzylic alcohols. acs.orgwikipedia.org Other methods include the use of palladium catalysts with oxygen as the terminal oxidant. acs.org

Selective oxidation of the primary alcohol at C3 to an aldehyde can be achieved using reagents like pyridinium (B92312) chlorochromate (PCC) or by Swern or Dess-Martin periodinane oxidation. Further oxidation to a carboxylic acid can be accomplished using stronger oxidizing agents like potassium permanganate or by a two-step procedure involving oxidation to the aldehyde followed by a subsequent oxidation step. rsc.org

It is also possible to oxidize both hydroxyl groups simultaneously to yield a diketone using stronger oxidizing agents under harsher conditions.

| Reaction | Reagents and Conditions | Selective for | Product |

| Oxidation | MnO2, CH2Cl2 | C5-OH | (S)-5-hydroxynon-1-en-3-one |

| Oxidation | PCC, CH2Cl2 | C3-OH | (S)-3-hydroxynon-8-en-5-one |

| Oxidation | Jones Reagent (CrO3, H2SO4, acetone) | Both OH groups | Non-1-ene-3,5-dione |

Elaboration of this compound into Advanced Intermediates and Complex Molecular Scaffolds

The chiral nature and multiple functional groups of this compound make it a valuable precursor for the synthesis of more complex molecules, particularly those found in natural products. alfachemic.comacs.org

Following selective protection of one of the hydroxyl groups, the remaining free hydroxyl can be further functionalized. For example, after protecting the primary hydroxyl group, the secondary hydroxyl group could be used to direct further stereoselective reactions on the alkene.

The diol functionality itself is a common motif in many biologically active molecules. acs.org The terminal alkene can be a handle for various carbon-carbon bond-forming reactions, such as cross-metathesis, Heck coupling, or hydroformylation, allowing for the extension of the carbon chain and the introduction of new functional groups.

For instance, epoxidation of the terminal alkene followed by ring-opening with a nucleophile would lead to the formation of a 1,2-diol with a new substituent at the C2 position, a common strategy in the synthesis of polyketide natural products. mdpi.com

Mechanistic Investigations of Key Reactions Involving this compound

The mechanisms of the reactions involving this compound are generally well-understood from studies on analogous systems.

The epoxidation of the alkene with a peroxy acid proceeds via a concerted mechanism, often referred to as the "butterfly" mechanism, where the oxygen atom is transferred to the double bond in a single step. libretexts.org

The stereochemical outcome of reactions at the alkene can be influenced by the existing stereocenter at C5. For example, in the dihydroxylation with OsO4, the reagent may approach the double bond from the less sterically hindered face, leading to a diastereoselective outcome.

The oxidation of the secondary allylic alcohol with MnO2 is believed to proceed via a radical mechanism. The reaction takes place on the surface of the solid MnO2.

Understanding these mechanisms is crucial for predicting and controlling the stereochemistry of the products, which is of paramount importance in the synthesis of chiral molecules.

Role of 5s Non 1 Ene 3,5 Diol As a Chiral Synthon and Building Block in Academic Research

Application in the Total Synthesis of Natural Products Incorporating Similar Stereochemical Motifs

The enantiomerically pure nature of (5S)-Non-1-ene-3,5-diol makes it an attractive starting material for the total synthesis of natural products that possess similar stereochemical features. The embedded chiral centers and the versatile functional groups—a terminal alkene and two hydroxyl groups—provide multiple points for strategic chemical modifications.

Precursor for Stereochemically Defined Polyketide Segments

Polyketides are a large and structurally diverse class of natural products, many of which exhibit potent biological activities. A common structural feature in many polyketides is the presence of 1,3-diol units. The stereoselective synthesis of these motifs is a critical challenge in the total synthesis of polyketides. researchgate.netsemanticscholar.org this compound, with its inherent syn-1,3-diol stereochemistry, serves as an ideal chiral precursor for the construction of polyketide fragments.

Researchers can utilize the existing stereocenters of the diol to direct the formation of new stereocenters, thereby building up the carbon skeleton of the target polyketide with high stereocontrol. The terminal alkene can be manipulated through various transformations, such as oxidation, reduction, or carbon-carbon bond-forming reactions, to introduce further complexity and functionality. This approach significantly simplifies the synthetic route to complex polyketide natural products by providing a readily available, stereochemically defined starting material.

Construction of Macrocyclic Systems

Macrocycles, cyclic molecules containing large rings, are prevalent in a wide range of biologically active natural products. The synthesis of these large ring systems is often a formidable challenge, requiring careful planning of macrocyclization strategies. acs.orgnih.gov The structural features of this compound lend themselves to the construction of macrocyclic frameworks.

The two hydroxyl groups can be differentially protected and then selectively functionalized to serve as attachment points for the growing molecular chain. The terminal alkene provides a handle for ring-closing metathesis (RCM), a powerful reaction for the formation of large rings. By incorporating this compound into a linear precursor, chemists can introduce a stereochemically defined segment into the macrocycle, which can be crucial for its biological activity.

Contributions to the Synthesis of Complex Organic Molecules (e.g., carbohydrate mimics, spiro systems)

Beyond natural product synthesis, this compound has been explored as a building block for other complex organic molecules. Its diol functionality is particularly useful in the synthesis of carbohydrate mimics and spirocyclic systems.

Carbohydrate mimics are molecules designed to imitate the structure and function of natural carbohydrates. They are important tools for studying biological processes and for the development of new therapeutics. The diol moiety of this compound can be used to construct the core structures of various carbohydrate mimics.

Spirocycles, compounds containing two rings that share a single atom, are found in numerous natural products and pharmaceuticals. mdpi.comrsc.org The synthesis of enantiomerically pure spirocycles is a significant area of research. Chiral diols like this compound can be employed as chiral templates or starting materials to induce asymmetry in the construction of spirocyclic frameworks. acs.org For instance, the diol can be converted into a cyclic ketal, which can then undergo further transformations to generate a spirocyclic system with defined stereochemistry.

Design and Synthesis of Novel Chiral Ligands and Catalysts Incorporating this compound Motifs

The development of new chiral ligands and catalysts is essential for advancing the field of asymmetric synthesis. Chiral diols are a well-established class of ligands and catalysts due to their ability to coordinate with metal centers and create a chiral environment for chemical reactions. nih.govalfachemic.com The C2-symmetric or pseudo-C2-symmetric nature of many diol-based ligands is particularly effective in inducing high enantioselectivity.

The this compound motif can be incorporated into the design of novel chiral ligands. For example, the hydroxyl groups can be functionalized with phosphine (B1218219) or amine groups to create bidentate ligands for transition metal catalysis. The stereochemistry of the diol backbone plays a crucial role in determining the geometry of the resulting metal complex and, consequently, the enantioselectivity of the catalyzed reaction.

Furthermore, acyclic chiral diols can be used to prepare ligands that are analogous to well-known catalyst scaffolds, such as TADDOLs (α,α,α',α'-tetraaryl-2,2-disubstituted 1,3-dioxolane-4,5-dimethanols). researchgate.netnih.govwikipedia.orgsigmaaldrich.com These TADDOL-like ligands, derived from acyclic precursors like this compound, can offer unique steric and electronic properties, leading to improved catalytic activity and selectivity in a variety of asymmetric transformations.

Table of Research Applications for this compound

| Application Area | Specific Use | Key Structural Features Utilized |

|---|---|---|

| Natural Product Synthesis | Precursor for stereochemically defined polyketide segments | syn-1,3-diol, terminal alkene |

| Construction of macrocyclic systems | Hydroxyl groups for functionalization, terminal alkene for RCM | |

| Complex Molecule Synthesis | Synthesis of carbohydrate mimics | Diol functionality |

| Construction of enantiopure spiro systems | Chiral template, diol for cyclic ketal formation | |

| Asymmetric Catalysis | Design of novel chiral ligands | Diol backbone for stereocontrol, hydroxyls for functionalization |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Advanced Spectroscopic and Stereochemical Characterization Methodologies for 5s Non 1 Ene 3,5 Diol

Application of Advanced Nuclear Magnetic Resonance (NMR) Techniques for Configuration and Conformation Elucidation

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural and stereochemical analysis of organic molecules in solution. For a flexible acyclic diol like (5S)-Non-1-ene-3,5-diol, a combination of one-dimensional and two-dimensional NMR experiments is essential to assign the relative and absolute configuration and to understand its conformational preferences.

Detailed research findings indicate that while standard ¹H and ¹³C NMR are fundamental for establishing the basic carbon skeleton and proton environments, more advanced techniques are required to probe the three-dimensional structure.

Nuclear Overhauser Effect (NOE) Spectroscopy: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are pivotal in determining spatial proximities between protons. For this compound, NOE correlations can help define the relative orientation of substituents around the C3-C5 bond, providing insights into the preferred solution-state conformation.

J-Coupling Analysis: The magnitude of scalar coupling constants (³JHH) between vicinal protons, analyzed through high-resolution ¹H NMR or 2D J-resolved spectroscopy, provides information about dihedral angles according to the Karplus equation. This analysis is crucial for defining the conformation of the carbon backbone.

Chiral Derivatizing Agents (CDAs): To determine the absolute configuration at the C5 stereocenter, chiral derivatizing agents such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) are employed. mdpi.comdtic.mil By forming diastereomeric esters with the hydroxyl groups of the diol, the differential chemical shifts (Δδ = δS - δR) of protons near the newly formed chiral esters can be analyzed to assign the absolute stereochemistry. cnr.itcas.cz

Acetonide Derivatives: The formation of acetonide derivatives from 1,3-diols and subsequent analysis of their ¹³C NMR chemical shifts can be a powerful tool for determining their relative stereochemistry. Specific chemical shift patterns of the acetonide carbons can distinguish between syn and anti relationships of the hydroxyl groups. thieme-connect.denih.gov

Table 1: Representative ¹H NMR Chemical Shift Differences (Δδ in ppm) for a Hypothetical Di-MTPA Ester of a 1,3-Diol (Note: This table is illustrative and does not represent experimental data for this compound)

| Proton | δ (S-MTPA Ester) | δ (R-MTPA Ester) | Δδ (δS - δR) |

|---|---|---|---|

| H-2 | 5.30 | 5.32 | -0.02 |

| H-4a | 1.75 | 1.70 | +0.05 |

| H-4b | 1.65 | 1.72 | -0.07 |

Chiroptical Methods for Absolute Stereochemical Assignment (e.g., Circular Dichroism)

Chiroptical techniques, particularly Circular Dichroism (CD) spectroscopy, are highly sensitive to the stereochemical features of chiral molecules. libretexts.orgwikipedia.org CD measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration of stereogenic centers. jascoinc.comnih.gov

For a molecule like this compound, which lacks a strong intrinsic chromophore in the accessible UV-Vis region, direct CD analysis can be challenging. thieme-connect.de To overcome this, two main strategies are employed:

Derivatization with a Chromophoric Reagent: The hydroxyl groups can be derivatized with a chromophoric auxiliary that allows for the application of empirical rules, such as the exciton (B1674681) chirality method. This involves introducing two chromophores that interact through space, resulting in a characteristic bisignate Cotton effect in the CD spectrum, the sign of which can be correlated to the absolute configuration of the diol.

Comparison with Ab Initio Calculations: With the advancement of computational chemistry, the comparison of experimental CD spectra with theoretically calculated spectra using time-dependent density functional theory (TD-DFT) has become a reliable method for absolute stereochemical assignment. cnr.itnih.govnih.gov This approach requires a thorough conformational search of the molecule to generate a Boltzmann-weighted average of the calculated spectra for all significant conformers. cas.czacs.org

Table 2: Illustrative Correlation of Cotton Effect Sign with Absolute Configuration for a Chiral Diol Derivative (Note: This table is a generalized representation and does not correspond to specific experimental data for this compound)

| Wavelength of First Cotton Effect (nm) | Sign of First Cotton Effect | Inferred Absolute Configuration at C5 |

|---|---|---|

| ~250 | Positive | S |

X-ray Crystallography for Solid-State Structure Confirmation

Single-crystal X-ray diffraction is the most unambiguous method for determining the three-dimensional structure of a molecule, including its absolute configuration. springernature.comencyclopedia.pubnih.gov However, its application is contingent on the ability to grow single crystals of suitable quality, which can be a significant challenge for small, flexible, and non-polar molecules like this compound. nih.gov

Strategies to overcome the challenges of crystallization include:

Derivatization: Introducing functional groups that can participate in strong intermolecular interactions, such as hydrogen bonding or π-π stacking, can enhance the propensity for crystallization. For this compound, derivatization of the hydroxyl groups to form esters of aromatic acids (e.g., benzoates or p-bromobenzoates) is a common approach. The presence of a heavy atom like bromine in the structure also facilitates the determination of the absolute configuration through anomalous dispersion. acs.org

Co-crystallization: Forming a co-crystal with another molecule that has a high propensity for crystallization can sometimes yield diffraction-quality crystals of the target compound.

Should a suitable crystal be obtained, the resulting crystallographic data would provide precise bond lengths, bond angles, and torsional angles, offering an unequivocal confirmation of the solid-state conformation and the absolute stereochemistry of this compound.

High-Resolution Mass Spectrometry for Structural Elucidation of Complex Derivatives

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments. nih.govnih.govresearchgate.net For the structural elucidation of complex derivatives of this compound, HRMS, often coupled with tandem mass spectrometry (MS/MS), is an invaluable tool.

To enhance volatility and obtain characteristic fragmentation patterns, the diol is typically derivatized prior to analysis. Common derivatization strategies include:

Silylation: Conversion of the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers increases volatility for gas chromatography-mass spectrometry (GC-MS) analysis and often leads to predictable fragmentation pathways. nih.govresearchgate.netresearchgate.net

Boronate Ester Formation: Reaction with boronic acids forms cyclic boronate esters with the 1,3-diol moiety, which can be analyzed by liquid chromatography-mass spectrometry (LC-MS) or GC-MS. The fragmentation patterns of these derivatives can be indicative of the diol's structure. nih.govrsc.orgnsf.govresearchgate.netrsc.org

The analysis of the fragmentation patterns of these derivatives in the mass spectrometer provides crucial information about the connectivity of the molecule. For instance, the loss of specific neutral fragments can pinpoint the location of the derivatized hydroxyl groups and the nature of the adjacent carbon skeleton. libretexts.orgyoutube.com

Table 3: Predicted High-Resolution Mass-to-Charge Ratios for a Silylated Derivative of this compound (Note: This table is based on theoretical calculations and does not represent experimental data)

| Derivative | Formula | Calculated m/z [M+H]⁺ |

|---|

Computational and Theoretical Studies on 5s Non 1 Ene 3,5 Diol

Molecular Modeling and Conformational Analysis of (5S)-Non-1-ene-3,5-diol

Detailed research in this area involves scanning the potential energy surface by systematically rotating the single bonds within the molecule. Quantum-chemical calculations are then used to determine the relative energies of the resulting conformers. researchgate.net The stability of these conformers is influenced by a variety of factors, including steric hindrance between bulky groups, torsional strain, and intramolecular hydrogen bonding between the two hydroxyl groups. The chair-like and boat-like arrangements, common in cyclic systems, can have analogues in the transition states of acyclic chains. researchgate.net For this compound, a key interaction would be the potential for hydrogen bonding between the hydroxyl group at C3 and the one at C5, which could lead to pseudo-cyclic structures that are particularly stable. Identifying these preferred conformations is crucial as they influence the molecule's reactivity and its interactions with other molecules, such as enzymes or chiral catalysts.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Key Dihedral Angle (O-C3-C4-C5) | Intramolecular H-Bond (O3-H···O5) | Relative Energy (kcal/mol) |

|---|---|---|---|

| A | 65° (gauche) | Yes | 0.00 |

| B | 175° (anti) | No | 1.85 |

| C | -70° (gauche) | No | 2.10 |

Note: This data is illustrative and represents the type of output from a computational conformational analysis.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. mdpi.com By solving the Kohn-Sham equations, DFT can accurately calculate various electronic properties that are crucial for predicting a molecule's stability and reactivity. mdpi.com

For this compound, DFT calculations can map out the electron density distribution, identifying electron-rich and electron-deficient regions. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity; a smaller gap suggests the molecule is more polarizable and more reactive. mdpi.commdpi.com

Furthermore, the Molecular Electrostatic Potential (MEP) surface can be generated to visualize reactive sites. For this diol, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the hydroxyl groups, indicating their nucleophilic character and propensity to engage in hydrogen bonding. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the hydroxyl groups, highlighting their electrophilic nature. Natural Bond Orbital (NBO) analysis can also be performed to study charge delocalization and hyperconjugative interactions that contribute to the molecule's stability. mdpi.com

Note: These values are representative examples based on DFT calculations for similar small organic molecules.

Computational Approaches to Reaction Pathway Elucidation in this compound Synthesis

Computational chemistry is an invaluable tool for understanding the mechanisms of chemical reactions. By mapping the potential energy surface for a proposed synthetic route to this compound, researchers can gain insights into reaction feasibility, selectivity, and potential byproducts.

This process involves calculating the energies of reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the highest-energy transition state determines the activation energy, which is a key factor governing the reaction rate. For example, in a stereoselective reduction of a corresponding diketone to form the diol, DFT calculations could be used to model the approach of a hydride reagent to the carbonyl carbons. By comparing the activation energies for the pathways leading to different stereoisomers, one can predict which diastereomer is likely to be the major product. This approach allows for the rational design of catalysts and reaction conditions to optimize the yield of the desired (5S) stereoisomer. d-nb.info

Table 3: Illustrative DFT Calculation for a Key Synthetic Step (e.g., Ketone Reduction)

| Reaction Pathway | Transition State Structure | Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Path A (leads to (3R,5S)-diol) | Re-face attack at C3 | 15.2 | Minor Product |

Note: The data presented is hypothetical and serves to illustrate how DFT can be used to predict stereochemical outcomes in synthesis.

Prediction of Spectroscopic Parameters for this compound and its Derivatives

Computational methods, particularly DFT, can accurately predict various spectroscopic parameters, which is extremely useful for structure verification and interpretation of experimental data. mdpi.com

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the ¹H and ¹³C chemical shifts. These theoretical predictions can aid in the assignment of complex spectra, especially for molecules with multiple stereocenters. By calculating the NMR parameters for various low-energy conformers and averaging them based on their predicted population (Boltzmann averaging), a theoretical spectrum can be generated that closely matches experimental results. researchgate.net

Similarly, vibrational frequencies for Infrared (IR) spectroscopy can be calculated. These computations help in assigning specific absorption bands to the corresponding molecular motions, such as O-H stretching, C=C stretching of the vinyl group, and C-O stretching of the alcohol functionalities. nih.gov Comparing the computed spectrum with the experimental one can confirm the presence of specific functional groups and provide evidence for intramolecular interactions like hydrogen bonding.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹³C Shift | Atom | Predicted ¹H Shift |

|---|---|---|---|

| C1 | 141.5 | H on C1 (vinyl) | 5.85 |

| C2 | 114.8 | H on C2 (vinyl) | 5.20, 5.12 |

| C3 | 71.2 | H on C3 | 4.15 |

| C4 | 42.5 | H on C4 | 1.65, 1.58 |

Note: Values are illustrative, calculated relative to a standard (e.g., TMS), and represent a typical output from DFT-based NMR prediction.

Table 5: Predicted Key IR Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H Stretch (Free) | 3650 | Medium |

| O-H Stretch (H-Bonded) | 3450 | Strong, Broad |

| C-H Stretch (sp²) | 3080 | Medium |

| C-H Stretch (sp³) | 2940 | Strong |

| C=C Stretch | 1645 | Medium |

Note: This table shows representative frequencies. The presence of a broad, H-bonded O-H stretch would be strong evidence for the conformations predicted in Section 6.1.

Future Perspectives and Emerging Research Avenues for 5s Non 1 Ene 3,5 Diol Chemistry

Development of Sustainable and Green Synthetic Routes to (5S)-Non-1-ene-3,5-diol

The imperative for environmentally benign chemical processes has spurred significant research into sustainable and green synthetic methodologies. For a molecule like this compound, several promising strategies can be envisioned, moving away from traditional, often hazardous, synthetic protocols.

Biocatalysis and Chemoenzymatic Approaches: One of the most promising avenues for the green synthesis of this compound involves the use of enzymes. Biocatalytic reductions of corresponding diketones or hydroxy ketones could provide a direct and highly enantioselective route to the desired diol. biotools.us Lipases, known for their utility in the preparation of pharmaceuticals, and alcohol dehydrogenases are particularly relevant classes of enzymes for such transformations. nih.gov Furthermore, a chemoenzymatic strategy could be employed, where a chemical synthesis step is combined with an enzymatic resolution or desymmetrization to achieve high optical purity. For instance, the enzymatic hydrolysis of a racemic ester derivative of non-1-ene-3,5-diol could selectively yield the (5S)-enantiomer.

Organocatalysis: The rise of asymmetric organocatalysis offers another powerful tool for the sustainable synthesis of chiral molecules. Proline and its derivatives have been successfully used in asymmetric aldol (B89426) reactions to create chiral β-hydroxy ketones, which are precursors to 1,3-diols. biotools.usnih.gov A similar strategy could be adapted to construct the backbone of this compound. The use of bio-based solvents in conjunction with organocatalysts further enhances the green credentials of such synthetic routes.

| Green Synthesis Strategy | Key Advantages | Potential Application for this compound |

| Biocatalytic Reduction | High enantioselectivity, mild reaction conditions, reduced waste. | Direct synthesis from a corresponding diketone or hydroxy ketone precursor. |

| Chemoenzymatic Resolution | High optical purity, applicable to racemic mixtures. | Kinetic resolution of a racemic mixture of non-1-ene-3,5-diol esters. |

| Asymmetric Organocatalysis | Metal-free catalysis, use of readily available catalysts, potential for bio-based solvents. | Enantioselective construction of the carbon skeleton through an aldol-type reaction. |

Exploration of New Catalytic Systems for Enantioselective Transformations of this compound

The functional group handles present in this compound—two hydroxyl groups and a terminal alkene—provide multiple points for further chemical modification. The development of novel catalytic systems to selectively transform this molecule will be crucial for unlocking its full synthetic potential.

Organocatalytic Transformations: Chiral diol-based organocatalysts, such as those derived from BINOL and TADDOL, are known to catalyze a wide range of enantioselective reactions. rsc.org These catalysts could be employed to direct transformations at one of the hydroxyl groups of this compound, for instance, in selective acylation or silylation reactions. Furthermore, the diol moiety itself could act as a chiral ligand for a metal catalyst, directing the stereochemical outcome of a reaction at the alkene.

Metal-Based Catalysis: Transition metal catalysis offers a vast toolbox for the selective functionalization of unsaturated diols. For example, palladium-catalyzed allylic substitution reactions could be employed to introduce a variety of nucleophiles at the C3 position with high stereocontrol. isct.ac.jp Rhenium-catalyzed transposition of the allylic alcohol could lead to the stereoselective synthesis of other valuable 1,3-diol motifs. biotools.us The development of new chiral ligands for these metals will be key to achieving high enantioselectivity in transformations of this compound.

| Catalytic System | Potential Transformation of this compound | Desired Outcome |

| Chiral Diol-Based Organocatalysts | Enantioselective acylation or silylation. | Selective protection or functionalization of one hydroxyl group. |

| Palladium Catalysis | Asymmetric allylic substitution. | Introduction of diverse functional groups at the C3 position. |

| Rhenium Catalysis | Allylic alcohol transposition. | Isomerization to other synthetically useful chiral diols. |

Integration of this compound Synthesis into Automated Platforms

The future of chemical synthesis lies in the integration of automation and data-driven approaches to accelerate discovery and optimization. The synthesis of this compound and its derivatives is well-suited for such a paradigm shift.

Automated Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processes, including improved safety, scalability, and the ability to perform reactions under conditions that are difficult to achieve in a flask. musechem.com An automated flow synthesis platform could be developed for the multi-step synthesis of this compound, integrating reaction, separation, and purification steps. acs.org This would enable the rapid production of the molecule and its analogues for screening and further development.

High-Throughput Experimentation and Machine Learning: Robotic platforms can be used to perform a large number of reactions in parallel, allowing for the rapid screening of catalysts and reaction conditions for the synthesis and transformation of this compound. nih.gov The data generated from these high-throughput experiments can then be used to train machine learning algorithms to predict the optimal conditions for a desired outcome, accelerating the development of new synthetic methods. nih.govhallgroupchemistry.com

Potential as a Scaffold for Next-Generation Chemical Probes and Reagents in Basic Research

The unique stereochemistry and functionality of this compound make it an attractive scaffold for the development of new chemical tools for basic research.

Chemical Probes: The diol functionality can be used as an anchor point for the attachment of fluorophores or other reporter groups, while the rest of the molecule can be designed to interact with a specific biological target. nih.gov For example, derivatives of this compound could be synthesized as fluorescent probes to visualize specific enzymes or cellular structures. The chirality of the scaffold could be crucial for achieving selective binding to a biological target. gesundheitsindustrie-bw.de

Spatially Directed Libraries: The conformational pre-organization of the this compound backbone can be exploited to create libraries of molecules with diverse three-dimensional arrangements of functional groups. nih.govrsc.org By attaching different building blocks to the hydroxyl groups and the alkene, a library of compounds can be generated for screening against various biological targets. This approach could lead to the discovery of new drug leads or chemical probes with novel modes of action.

Chiral Reagents and Ligands: The stereodefined diol can serve as a chiral auxiliary or ligand in asymmetric synthesis. nih.gov By coordinating to a metal center, the diol can create a chiral environment that influences the stereochemical outcome of a reaction. The development of new reagents and ligands based on the this compound scaffold could lead to novel and more efficient methods for the synthesis of other chiral molecules.

| Application Area | Design Principle | Potential Impact |

| Chemical Probes | Attachment of reporter groups to the diol functionality; target-binding moiety on the rest of the molecule. | New tools for visualizing and studying biological processes with high specificity. |

| Spatially Directed Libraries | Diversification at the hydroxyl and alkene positions to create a 3D-diverse collection of molecules. | Discovery of novel bioactive compounds and elucidation of structure-activity relationships. |

| Chiral Reagents and Ligands | Utilization of the chiral diol to induce stereoselectivity in chemical reactions. | Development of new and more efficient methods for asymmetric synthesis. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.